molecular formula C30H24FN7O2 B1193631 SSTR3-Antagonist-3A

SSTR3-Antagonist-3A

Cat. No. B1193631
M. Wt: 533.57
InChI Key: UHWQSESKOKODEV-HLADLETHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SSTR3-Antagonist-3A is a potent sstr3 antagonist, shown to reduce glucose excursion in a mouse oGTT assay.

Scientific Research Applications

Cardiovascular Effects and Type 2 Diabetes Treatment

  • Cardiovascular Effects : SSTR3 antagonists have been explored for their potential in treating Type 2 diabetes. A key study found that an SSTR3 antagonist, 3A, showed promise in reducing glucose levels in a mouse assay and demonstrated minimal effects on the cardiovascular system in a dog model, indicating its safety profile (He et al., 2014).

Pharmacological Studies and Design Improvements

  • Pharmacological Studies and Design Improvements : Another research effort identified novel SSTR5 antagonists with the potential for use as anti-diabetic drugs. This study highlights the challenges and approaches in optimizing pharmacokinetic profiles and reducing undesirable effects like hERG inhibition (Yamasaki et al., 2017).

Structural and Functional Characterization

  • Structural and Functional Characterization : A comprehensive review of the somatostatin receptor family, including SSTR3, details their structural, functional, and signaling pathways. It highlights the importance of these receptors in a variety of physiological processes (Patel, 1999).

  • Receptor Internalization and Desensitization : Research on the phosphorylation of SSTR3 emphasizes its role in receptor internalization and desensitization, which is crucial for understanding the receptor's function in cellular signaling (Roth et al., 1997).

Applications in Tumor Imaging and Therapy

  • PET Imaging of Tumors : Studies have shown that somatostatin-based radioantagonists, including those targeting SSTR3, are effective for PET imaging of somatostatin receptor-positive tumors. These antagonists demonstrate high tumor uptake and provide clear imaging contrast (Fani et al., 2011).

  • Imaging and Therapy of Neuroendocrine Tumors : SSTR antagonists have been used in imaging and treatment of neuroendocrine tumors, showing promising results in terms of tumor uptake and response rates (Fani et al., 2017).

Development of Specific SSTR3 Antagonists

  • Development of MK-1421 : The development of MK-1421, a potent and selective SSTR3 antagonist, was driven by the need for a candidate without cardiovascular effects. This compound showed efficacy in reducing glucose levels in a mouse model, indicating its potential for treating type 2 diabetes (Shah et al., 2015).

properties

Product Name

SSTR3-Antagonist-3A

Molecular Formula

C30H24FN7O2

Molecular Weight

533.57

IUPAC Name

2-[(1R,3R)-3-[4-(4-Fluoro-phenyl)-1H-imidazol-2-yl]-1-(1-methyl-1H-pyrazol-4-yl)-2,3,4,9-tetrahydro-1H-b-carbolin-1-yl]-isonicotinic acid

InChI

InChI=1S/C30H24FN7O2/c1-38-16-19(14-34-38)30(26-12-18(29(39)40)10-11-32-26)27-22(21-4-2-3-5-23(21)35-27)13-24(37-30)28-33-15-25(36-28)17-6-8-20(31)9-7-17/h2-12,14-16,24,35,37H,13H2,1H3,(H,33,36)(H,39,40)/t24-,30+/m1/s1

InChI Key

UHWQSESKOKODEV-HLADLETHSA-N

SMILES

O=C(O)C1=CC=NC([C@]2(C3=CN(C)N=C3)N[C@@H](C4=NC(C5=CC=C(F)C=C5)=CN4)CC6=C2NC7=C6C=CC=C7)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SSTR3 Antagonist-3A;  SSTR3-Antagonist 3A;  SSTR3-Antagonist-3A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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